3,4-Difluoro-l-phenylalanine
Overview
Description
3,4-Difluoro-l-phenylalanine: is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of hydrogen atoms at the 3 and 4 positions of the phenyl ring with fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
3,4-Difluoro-l-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes.
Mode of Action
It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Biochemical Pathways
Fluorinated amino acids (faas) have been found to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties .
Result of Action
They have played an important role as enzyme inhibitors as well as therapeutic agents .
Action Environment
It is known that the effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Biochemical Analysis
Cellular Effects
Fluorinated phenylalanines have been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and stability .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Fluorinated compounds have been shown to have unique stability profiles, which could influence their long-term effects on cellular function .
Metabolic Pathways
3,4-Difluoro-l-phenylalanine is likely involved in similar metabolic pathways as phenylalanine, potentially interacting with enzymes and cofactors involved in these pathways .
Transport and Distribution
It is likely that the compound interacts with transporters and binding proteins in a similar manner to phenylalanine .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles in a similar manner to phenylalanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-l-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection steps to ensure the selective introduction of fluorine atoms. Enzymatic methods using fluorinase enzymes have also been explored for the synthesis of fluorinated compounds, offering a more environmentally friendly and efficient approach .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-l-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
3,4-Difluoro-l-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is incorporated into proteins to study protein structure and function.
Medicine: It serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging.
Industry: It is utilized in the development of new materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-l-phenylalanine
- 4-Fluoro-l-phenylalanine
- 3,5-Difluoro-l-phenylalanine
Uniqueness
3,4-Difluoro-l-phenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to other fluorinated phenylalanine derivatives. This unique positioning can influence the compound’s reactivity, stability, and interactions with biological molecules, making it particularly valuable in certain applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAWYXDDKCVZTL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351993 | |
Record name | 3,4-difluoro-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31105-90-5 | |
Record name | 3,4-difluoro-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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